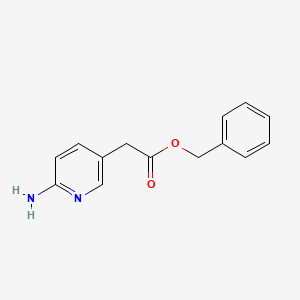
tert-butyl N-(4-methylpent-1-yn-3-yl)carbamate
Vue d'ensemble
Description
tert-butyl N-(4-methylpent-1-yn-3-yl)carbamate is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . It is also known by its IUPAC name, tert-butyl (1R)-1-isopropyl-2-propynylcarbamate . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of tert-butyl 4-methylpent-1-yn-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which provides high yields and selectivity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure purity and efficiency .
Analyse Des Réactions Chimiques
tert-butyl N-(4-methylpent-1-yn-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
tert-butyl N-(4-methylpent-1-yn-3-yl)carbamate is widely used in scientific research, including:
Mécanisme D'action
The mechanism of action of tert-butyl 4-methylpent-1-yn-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity . This interaction can affect various biochemical pathways, making it a valuable tool in research and drug development .
Comparaison Avec Des Composés Similaires
tert-butyl N-(4-methylpent-1-yn-3-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl carbamate: A simpler carbamate derivative used in similar applications but with different reactivity and selectivity.
Tert-butyl (4-ethynylphenyl)carbamate: Another alkyne-containing carbamate with distinct chemical properties and applications.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A more complex compound used in the synthesis of biologically active natural products.
The uniqueness of tert-butyl 4-methylpent-1-yn-3-ylcarbamate lies in its specific structure, which allows for versatile chemical reactions and applications in various fields .
Propriétés
Formule moléculaire |
C11H19NO2 |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
tert-butyl N-(4-methylpent-1-yn-3-yl)carbamate |
InChI |
InChI=1S/C11H19NO2/c1-7-9(8(2)3)12-10(13)14-11(4,5)6/h1,8-9H,2-6H3,(H,12,13) |
Clé InChI |
XEDKAILLTLQJMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C#C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8551298.png)

![N-[1-(2,4-Dichlorophenyl)-2-(pyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B8551308.png)
![n-[4-[2-Amino-4-(3,5-dimethylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide hydrochloride](/img/structure/B8551321.png)

![3-[Methyl-(5-nitro-pyridin-2-yl)-amino]-propionitrile](/img/structure/B8551326.png)
![6-Bromo-2-(naphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B8551333.png)


![ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylate](/img/structure/B8551363.png)
![4-[(5-Bromopentyl)oxy]benzophenone](/img/structure/B8551371.png)



